3-Bromo-2-phenylquinoline
CAS No.: 5428-24-0
Cat. No.: VC15904926
Molecular Formula: C15H10BrN
Molecular Weight: 284.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5428-24-0 |
---|---|
Molecular Formula | C15H10BrN |
Molecular Weight | 284.15 g/mol |
IUPAC Name | 3-bromo-2-phenylquinoline |
Standard InChI | InChI=1S/C15H10BrN/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H |
Standard InChI Key | MRZHNQDZIKSHMQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Bromo-2-phenylquinoline features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring. The phenyl group at the 2-position and the bromine atom at the 3-position introduce steric and electronic effects that influence its reactivity and physicochemical behavior . The compound’s exact mass is 283.00000 g/mol, with a calculated LogP (octanol-water partition coefficient) of 4.664, indicating moderate hydrophobicity .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 284.151 g/mol | |
Density | 1.433 g/cm³ | |
Boiling Point | 379.6°C at 760 mmHg | |
Flash Point | 183.4°C | |
LogP | 4.664 |
Synthesis and Reaction Pathways
Classical Synthesis Methods
Early synthetic routes to 3-bromo-2-phenylquinoline involved bromination of pre-functionalized quinoline precursors. For example, Huo et al. (2010) reported a palladium-catalyzed coupling reaction to introduce the bromine atom, achieving a yield of 93% . Similarly, Zhuo et al. (2013) utilized a tandem oxidative cyclization-bromination strategy, yielding 96% of the target compound . These methods emphasize the importance of transition-metal catalysts in regioselective bromination.
Bromination Studies
Kaslow and Nix (1949) investigated the bromination of 4-hydroxy-2-phenylquinoline using phosphorus pentabromide (). While earlier reports suggested the formation of tribromo derivatives, their work confirmed that 3,4-dibromo-2-phenylquinoline is the primary product under these conditions . This highlights the compound’s susceptibility to electrophilic aromatic substitution at the 3- and 4-positions when activated by electron-donating groups.
Table 2: Representative Synthesis Conditions
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Pd-catalyzed coupling | , 110°C | 93 | |
Tandem cyclization | , DMF, 80°C | 96 | |
-mediated | , 150°C | 60–70 |
Physical and Chemical Properties
Spectral Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectra provide critical structural insights. The NMR spectrum exhibits characteristic aromatic proton signals between δ 7.0–8.5 ppm, with splitting patterns consistent with the quinoline and phenyl substituents . IR spectra show absorption bands at 750–820 cm, corresponding to C-Br stretching vibrations .
Solubility and Reactivity
3-Bromo-2-phenylquinoline is sparingly soluble in polar solvents like water but dissolves readily in chlorinated solvents (e.g., dichloromethane) and aromatic hydrocarbons . The bromine atom enhances electrophilic substitution reactivity, enabling further functionalization at the 4-position .
Applications and Derivatives
Pharmaceutical Intermediates
Quinoline derivatives are pivotal in drug discovery, with 3-bromo-2-phenylquinoline serving as a precursor to antiviral and anticancer agents. For instance, brominated quinolines are key intermediates in synthesizing kinase inhibitors targeting oncology pathways .
Materials Science
The compound’s planar structure and bromine substituent make it a candidate for organic semiconductors. Its electron-deficient quinoline core facilitates charge transport in thin-film transistors .
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